Methyl 3-fluoro-4-[(3-imidazol-1-ylphenyl)carbamoyl]benzoate
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Overview
Description
Methyl 3-fluoro-4-[(3-imidazol-1-ylphenyl)carbamoyl]benzoate is a complex organic compound that features a benzoate ester, a fluorine atom, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-[(3-imidazol-1-ylphenyl)carbamoyl]benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the benzoate ester, followed by the introduction of the fluorine atom and the imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired compound purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-[(3-imidazol-1-ylphenyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Methyl 3-fluoro-4-[(3-imidazol-1-ylphenyl)carbamoyl]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-[(3-imidazol-1-ylphenyl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and other functional groups, which can modulate the activity of the target molecule. The fluorine atom can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-4-[(3-pyridyl)carbamoyl]benzoate: Similar structure but with a pyridine ring instead of an imidazole ring.
Methyl 3-chloro-4-[(3-imidazol-1-ylphenyl)carbamoyl]benzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl 3-fluoro-4-[(3-imidazol-1-ylphenyl)carbamoyl]benzoate is unique due to the presence of both the fluorine atom and the imidazole ring. This combination can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 3-fluoro-4-[(3-imidazol-1-ylphenyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c1-25-18(24)12-5-6-15(16(19)9-12)17(23)21-13-3-2-4-14(10-13)22-8-7-20-11-22/h2-11H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUFUBMAJDDGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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